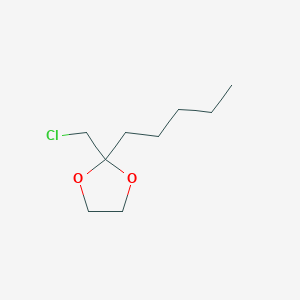

2-(Chloromethyl)-2-pentyl-1,3-dioxolane

Description

Chemical Structure and Properties

2-(Chloromethyl)-2-pentyl-1,3-dioxolane is a 1,3-dioxolane derivative with two substituents at the 2-position: a chloromethyl (-CH₂Cl) group and a pentyl (-C₅H₁₁) group. The 1,3-dioxolane ring (a five-membered cyclic ether) confers structural rigidity, while the substituents influence its reactivity and physical properties. Key characteristics include:

- Molecular Formula: C₉H₁₇ClO₂

- Molecular Weight: ~192.68 g/mol (calculated).

- Density: Estimated to be >1.2 g/mL (based on analogs like 2-(chloromethyl)-1,3-dioxolane, which has a density of 1.234 g/mL ).

- Boiling Point: Likely elevated due to the pentyl group (similar compounds with alkyl chains, e.g., 2-heptyl-1,3-dioxolane, have boiling points >150°C ).

Synthesis

While direct synthesis data for this compound is unavailable in the evidence, analogous 2,2-disubstituted 1,3-dioxolanes are synthesized via acid-catalyzed cyclization of diols with ketones or aldehydes. For example:

Properties

CAS No. |

57858-35-2 |

|---|---|

Molecular Formula |

C9H17ClO2 |

Molecular Weight |

192.68 g/mol |

IUPAC Name |

2-(chloromethyl)-2-pentyl-1,3-dioxolane |

InChI |

InChI=1S/C9H17ClO2/c1-2-3-4-5-9(8-10)11-6-7-12-9/h2-8H2,1H3 |

InChI Key |

HEWIOWATZOWYJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1(OCCO1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-pentyl-1,3-dioxolane can be achieved through several methods. One common method involves the reaction of pentyl alcohol with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate chloromethyl ether, which then cyclizes to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction parameters such as temperature and pressure are crucial for the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-pentyl-1,3-dioxolane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted dioxolanes, while oxidation and reduction reactions produce oxidized or reduced derivatives, respectively.

Scientific Research Applications

2-(Chloromethyl)-2-pentyl-1,3-dioxolane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-pentyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. The chloromethyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This reactivity is exploited in the design of drugs and other bioactive compounds. The dioxolane ring provides stability and enhances the compound’s ability to interact with specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 2-(chloromethyl)-2-pentyl-1,3-dioxolane with structurally related 1,3-dioxolane derivatives, highlighting substituent effects on properties and applications:

Key Comparison Points

Substituent Effects on Reactivity :

- Chloromethyl Group : Enhances electrophilicity, enabling nucleophilic substitution (e.g., SN2 reactions). This is critical in drug design for alkylating biomolecules .

- Pentyl Group : Increases hydrophobicity, improving lipid solubility for membrane permeability in bioactive compounds .

- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-fluorophenyl in ) stabilize the ring via resonance, while alkyl groups (e.g., pentyl) provide steric bulk.

Hydrolysis Stability :

- This compound is likely more hydrolytically stable than 2-methyl-1,3-dioxolane due to steric hindrance from the pentyl group .

- Chlorinated analogs (e.g., 2-(chloromethyl)-1,3-dioxolane) may undergo hydrolysis under strongly acidic/basic conditions to yield chlorinated alcohols .

Biological Activity :

- Imidazole-dioxolane hybrids (e.g., ) inhibit haem oxygenase isoforms, suggesting that chloromethyl-substituted dioxolanes could be tailored for enzyme inhibition.

- The pentyl group in the target compound may enhance bioavailability compared to smaller analogs .

Catalytic Applications: Chiral dioxolanes (e.g., (4R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane ) serve as ligands in asymmetric catalysis, while non-chiral analogs like the target compound may act as solvents or intermediates.

Research Findings and Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.